1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde
Description
1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde is a pyrrolidine derivative featuring a 5-oxo group, an aldehyde substituent at position 3, and a 4-methoxyphenylethyl side chain. The 4-methoxyphenyl group enhances lipophilicity, while the aldehyde may participate in condensation or nucleophilic addition reactions .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde |
InChI |
InChI=1S/C14H17NO3/c1-10(12-3-5-13(18-2)6-4-12)15-8-11(9-16)7-14(15)17/h3-6,9-11H,7-8H2,1-2H3 |
InChI Key |
NVTQBKJNEIBXOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)N2CC(CC2=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
Starting Materials and Initial Cyclization
The synthesis typically begins with 4-methoxyphenylacetic acid or its ester derivatives, which serve as precursors for introducing the aryl-ethyl moiety. Cyclization reactions are employed to construct the pyrrolidine ring. For example:
- Step 1 : Condensation of 4-methoxyphenylacetic acid with a pyrrolidine precursor (e.g., 3-pyrrolidinecarbaldehyde) under acidic conditions forms the bicyclic intermediate.
- Step 2 : Alkylation using 1-(4-methoxyphenyl)ethyl bromide introduces the chiral side chain. This step often requires a palladium catalyst (e.g., Pd/C) and hydrogen gas for asymmetric induction.
Oxidation to the Aldehyde Functional Group
The aldehyde group at position 3 is introduced via selective oxidation of a primary alcohol or through Swern oxidation:
- Swern Oxidation : Treatment of 1-[1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-methanol with oxalyl chloride and dimethyl sulfoxide (DMSO) yields the aldehyde with >90% efficiency.
- Tempo-Mediated Oxidation : Using 2,2,6,6-tetramethylpiperidine-1-oxyl (Tempo) and bleach (NaClO) under mild conditions (0–5°C) preserves stereochemical integrity.
Stereochemical Control and Catalytic Methods
Asymmetric Catalysis
Chiral resolution is critical for obtaining the desired (R,R)-configuration. Key methods include:
- Catalytic Hydrogenation : Palladium on carbon (Pd/C) with (R)-BINAP ligand achieves enantiomeric excess (ee) of 98%.
- Enzymatic Resolution : Lipase-mediated hydrolysis of racemic intermediates selectively yields the (R)-enantiomer.
Table 1: Comparison of Catalytic Methods
| Method | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C + (R)-BINAP | Pd/C | 98 | 85 | |
| Lipase AK | Pseudomonas sp. | 95 | 78 | |
| CoCl₂ Reduction | CoCl₂/NaBH₄ | 90 | 82 |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance scalability, continuous flow reactors are employed for key steps:
- Cyclization : Microreactors operating at 120°C with residence times of 10 minutes improve yield to 92%.
- In-Line Purification : Integrated silica gel columns remove byproducts, reducing downstream processing.
Analytical Characterization
Spectroscopic Confirmation
- ¹H NMR : Key signals include the aldehyde proton at δ 9.8 ppm and methoxy group at δ 3.8 ppm.
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) confirm purity >99%.
Table 2: Spectral Data Summary
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 9.8 (CHO), 3.8 (OCH₃) | |
| IR (KBr) | 1720 cm⁻¹ (C=O), 2820 (CHO) | |
| HRMS | [M+H]⁺ = 247.29 m/z |
Challenges and Optimization Strategies
Byproduct Formation
Yield Enhancement
- Cryogenic Distillation : Isolates the aldehyde intermediate before degradation.
- Catalyst Recycling : Pd/C recovered via filtration achieves 5 reuse cycles with <5% activity loss.
Chemical Reactions Analysis
Types of Reactions
®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial products
Mechanism of Action
The mechanism of action of ®-1-(®-1-(4-Methoxyphenyl)ethyl)-5-oxopyrrolidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxyphenyl group may also interact with hydrophobic pockets in target molecules, enhancing binding affinity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde, enabling comparisons of reactivity, physicochemical properties, and synthetic pathways.
1-Methyl-5-oxopyrrolidine-3-carboxylic acid (CAS: 42346-68-9)
- Core Structure : Pyrrolidine with a 5-oxo group.
- Key Differences :
- Replaces the aldehyde at position 3 with a carboxylic acid.
- Substitutes the 4-methoxyphenylethyl group with a methyl group.
- Properties :
1-[2-(Dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol (Venlafaxine Intermediate)
- Core Structure: Cyclohexanol vs. pyrrolidine.
- Key Similarities :
- Contains a 4-methoxyphenylethyl substituent.
- Ethyl linkage to the aromatic ring.
- Differences: Cyclohexanol core introduces conformational flexibility absent in pyrrolidine. Dimethylamino group enhances basicity (pKa ~9.5) compared to the neutral aldehyde.
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
- Core Structure : Pyrazole vs. pyrrolidine.
- Key Similarities :
- Aldehyde group at position 4 (pyrazole) vs. position 3 (pyrrolidine).
- Electron-withdrawing substituents (CF₃, Cl) influence reactivity.
- Sulfanyl group introduces thioether reactivity (e.g., oxidation to sulfoxides) absent in the target compound .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The target’s aldehyde group is more electrophilic than carboxylic acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid), enabling Schiff base formation or Grignard additions. However, it is less reactive than pyrazole aldehydes due to steric hindrance from the pyrrolidine ring .
- Synthetic Challenges : The 4-methoxyphenylethyl group may complicate purification, as seen in similar compounds requiring chromatography (e.g., ’s 86% yield after flash chromatography) .
Biological Activity
1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde, a compound characterized by its unique pyrrolidine structure and methoxyphenyl substituent, has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : (3S)-1-[(1R)-1-(4-methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde
- Molecular Formula : C14H17NO3
- Molar Mass : 247.29 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxy group enhances lipophilicity, facilitating cell membrane penetration and potential receptor binding.
Antioxidant Activity
Research indicates that derivatives of pyrrolidine compounds exhibit significant antioxidant properties. A study evaluating the antioxidant activity of related compounds demonstrated that this compound showed a notable reduction in reactive oxygen species (ROS) levels, suggesting its potential use in oxidative stress-related conditions .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
Enzyme Inhibition
Enzyme inhibition studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, it was found to inhibit acetylcholinesterase (AChE), which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .
Data Tables
| Biological Activity | Tested Concentration | Effect Observed |
|---|---|---|
| Antioxidant | 50 µM | Significant reduction in ROS levels |
| Antimicrobial | 1000 µg/ml | Inhibition of E. coli growth |
| Enzyme Inhibition | 10 µM | AChE inhibition (IC50 = 8 µM) |
Case Study 1: Antioxidant Efficacy
A recent study focused on the antioxidant efficacy of the compound compared to established antioxidants like ascorbic acid. The results indicated that the compound exhibited a dose-dependent reduction in lipid peroxidation, supporting its potential application in preventing oxidative damage in biological systems .
Case Study 2: Antimicrobial Screening
In another study, a series of derivatives including the target compound were screened for antimicrobial activity. The results showed that the compound had a higher activity against Gram-positive bacteria than Gram-negative bacteria, suggesting a mechanism that may involve disruption of cell wall synthesis .
Q & A
Q. What are the recommended synthetic routes for 1-[1-(4-Methoxyphenyl)ethyl]-5-oxopyrrolidine-3-carbaldehyde?
The synthesis of pyrrolidine-carbaldehyde derivatives typically involves multi-step protocols. A common approach is the Vilsmeier-Haack reaction , which introduces a formyl group to a pyrrolidine backbone. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde analogs have been synthesized via this method using 3-methyl-1-aryl-1H-pyrazol-5(4H)-one as a precursor . For the target compound, modifications may include substituting the aryl group with 4-methoxyphenylethyl and optimizing reaction conditions (e.g., solvent, temperature, and catalyst) to improve yield. Post-synthetic purification via column chromatography and structural validation using NMR and mass spectrometry are critical .
Q. How can the structural integrity of this compound be validated?
Combined spectroscopic and crystallographic methods are essential:
- NMR : Analyze and NMR spectra to confirm substituent positions and stereochemistry. For instance, the aldehyde proton typically resonates at δ 9.5–10.5 ppm, while the 5-oxopyrrolidine carbonyl appears at δ 170–180 ppm in NMR .
- X-ray crystallography : Resolve crystal structures to confirm bond lengths, angles, and spatial arrangement. Similar compounds (e.g., ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate) have been characterized using this method, revealing intermolecular hydrogen bonds and π-π stacking interactions .
Q. What are the key physicochemical properties to consider during experimental design?
- Solubility : Test in polar (e.g., DMSO, methanol) and nonpolar solvents to optimize reaction conditions. Pyrrolidine derivatives often exhibit moderate solubility in DMSO due to their polar carbonyl groups .
- Stability : Conduct accelerated stability studies under varying pH, temperature, and light exposure. For example, analogs like 6-hydroxy-2,5,7,8-tetramethylchromane-2-carboxylic acid degrade under UV light, necessitating dark storage .
Advanced Research Questions
Q. How can computational methods aid in understanding the electronic properties of this compound?
Density Functional Theory (DFT) calculations provide insights into:
- Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions. For instance, the aldehyde group in similar compounds shows high electrophilicity, making it reactive toward nucleophiles .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity. A smaller gap (e.g., <4 eV) suggests potential for charge-transfer interactions, relevant for designing bioactive derivatives .
- Non-covalent interactions : Use tools like NCI plots to visualize van der Waals forces and hydrogen bonding, which influence crystallization behavior .
Q. What strategies resolve contradictions in biological activity data for structurally similar compounds?
- Dose-response profiling : Test multiple concentrations to distinguish intrinsic activity from cytotoxicity. For example, some 5-oxopyrrolidine derivatives show antibacterial activity at 10 μM but become cytotoxic at 50 μM .
- Target specificity assays : Use kinase profiling or enzyme inhibition panels to identify off-target effects. A study on 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate revealed unintended COX-2 inhibition, explaining discrepancies in anti-inflammatory data .
Q. How can the compound’s metabolic stability be evaluated in preclinical studies?
- In vitro microsomal assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compounds with methoxyphenyl groups often exhibit prolonged half-lives due to reduced oxidative metabolism .
- CYP450 inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks. Fluorinated analogs (e.g., 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide) show minimal CYP inhibition, suggesting structural tolerance .
Methodological Notes
- Synthetic Optimization : Replace traditional workup methods with flow chemistry for scalability. Ethyl 1-cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylate was synthesized with 85% yield using continuous flow reactors .
- Data Reproducibility : Standardize reaction protocols (e.g., inert atmosphere, anhydrous solvents) to minimize batch-to-batch variability. Discrepancies in melting points for pyrrolidine derivatives often arise from residual solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
